N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N'-(2-bromo-4-methylphenyl)thiourea
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Overview
Description
N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N'-(2-bromo-4-methylphenyl)thiourea is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N'-(2-bromo-4-methylphenyl)thiourea can be achieved through a multi-step process involving various chemical reactions. One common method involves the Fischer indole synthesis followed by N-alkylation . The reaction conditions typically include the use of aryl hydrazines, ketones, and alkyl halides as starting materials. Industrial production methods may involve the use of microwave irradiation to speed up the reaction times and improve yields .
Chemical Reactions Analysis
N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N'-(2-bromo-4-methylphenyl)thiourea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, triethylamine, and various organoboron reagents for Suzuki-Miyaura coupling . Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted indole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial and antiviral properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases, including bacterial infections and cancer .
Mechanism of Action
The mechanism of action of N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N'-(2-bromo-4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways within cells. For example, it has been shown to inhibit the function of certain bacterial proteins, leading to the disruption of bacterial cell division and growth . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N'-(2-bromo-4-methylphenyl)thiourea can be compared with other indole derivatives, such as 2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone . While both compounds share a common indole scaffold, they differ in their specific substituents and biological activities. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C26H24BrN3OS |
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Molecular Weight |
506.5g/mol |
IUPAC Name |
1-benzyl-N-[(2-bromo-4-methylphenyl)carbamothioyl]-2,3-dimethylindole-5-carboxamide |
InChI |
InChI=1S/C26H24BrN3OS/c1-16-9-11-23(22(27)13-16)28-26(32)29-25(31)20-10-12-24-21(14-20)17(2)18(3)30(24)15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H2,28,29,31,32) |
InChI Key |
LJPHKBMEYKOVIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4)Br |
Origin of Product |
United States |
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